Methyl 2-(azetidin-3-yloxy)acetate;hydrochloride
Description
Methyl 2-(azetidin-3-yloxy)acetate hydrochloride (CAS: 890849-61-3) is a heterocyclic compound featuring an azetidine ring linked to a methyl ester via an ether-oxygen atom. Its molecular formula is C₆H₁₁NO₂·HCl, with a molecular weight of 181.62 g/mol (base: 165.62 g/mol + HCl) . The azetidine ring, a four-membered saturated nitrogen heterocycle, confers conformational rigidity, making it a valuable scaffold in medicinal chemistry for drug discovery . This compound is primarily utilized as a building block in organic synthesis, particularly for developing bioactive molecules such as antibiotics and enzyme inhibitors .
Properties
IUPAC Name |
methyl 2-(azetidin-3-yloxy)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)4-10-5-2-7-3-5;/h5,7H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGYZFUEJVLOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1CNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243521-68-6 | |
| Record name | methyl 2-(azetidin-3-yloxy)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(azetidin-3-yloxy)acetate typically involves the reaction of azetidine with methyl 2-(dimethoxyphosphoryl)acetate in the presence of a base such as sodium hydride (NaH) in a dry solvent like tetrahydrofuran (THF) . The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azetidin-3-yloxy)acetate;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the azetidine ring, forming new heterocyclic derivatives.
Common Reagents and Conditions
Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)
Solvents: Tetrahydrofuran (THF), acetonitrile
Acids: Hydrochloric acid (HCl)
Catalysts: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Major Products
The major products formed from these reactions include various substituted azetidines and their derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Methyl 2-(azetidin-3-yloxy)acetate;hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(azetidin-3-yloxy)acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can form stable complexes with these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed from the compound .
Comparison with Similar Compounds
Table 1: Structural Comparison of Azetidine Derivatives
*Similarity indices are based on computational structural comparisons (e.g., Tanimoto coefficients) .
Key Observations :
- 3-(Methoxymethyl)azetidine HCl lacks the ester group, reducing its utility in peptide coupling reactions but improving solubility in polar solvents .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Predicted using computational tools (e.g., ChemAxon).
Biological Activity
Methyl 2-(azetidin-3-yloxy)acetate; hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Methyl 2-(azetidin-3-yloxy)acetate; hydrochloride features an azetidine ring that confers unique properties, allowing it to interact with various biological targets. The azetidine moiety can form hydrogen bonds, enhancing its binding affinity to enzymes and receptors involved in numerous biological processes.
The biological activity of methyl 2-(azetidin-3-yloxy)acetate; hydrochloride is primarily attributed to its ability to modulate specific molecular targets. The compound has been shown to interact with:
- Enzymes : It may inhibit or activate certain enzymes, influencing metabolic pathways.
- Receptors : The azetidine structure allows for effective binding to receptor sites, potentially leading to changes in cellular signaling pathways.
Medicinal Chemistry
Methyl 2-(azetidin-3-yloxy)acetate; hydrochloride is utilized in the synthesis of pharmaceutical agents. Its structural features make it a valuable building block in drug development, particularly for compounds targeting neurological disorders and cancer therapies.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. For instance, it has demonstrated efficacy against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 2-(azetidin-3-yloxy)acetate; HCl | MRSA | <1 μg/mL |
| Methyl 2-(azetidin-3-yloxy)acetate; HCl | Vancomycin-resistant Enterococcus | 0.5–4 μg/mL |
Case Study 1: Neuropharmacological Effects
In a study examining the effects on neuropharmacological targets, methyl 2-(azetidin-3-yloxy)acetate; hydrochloride was found to exhibit selective inhibition of nicotinic acetylcholine receptors (nAChRs). The compound displayed a high affinity for the α4β2 subtype, which is implicated in cognitive functions.
Findings:
- IC50 values were reported at , indicating potent activity compared to other tested compounds.
- The selectivity index was significantly favorable, suggesting potential for therapeutic applications in cognitive disorders.
Case Study 2: Anticancer Properties
Research has also indicated that methyl 2-(azetidin-3-yloxy)acetate; hydrochloride may possess anticancer properties. In vitro studies on various cancer cell lines showed that the compound inhibited cell proliferation effectively.
Results Summary:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer).
- IC50 Values :
- MDA-MB-231:
- MCF-7:
These results suggest that the compound could be further explored as a candidate for cancer therapy due to its selective cytotoxicity towards cancer cells over normal cells.
Q & A
Q. What are the established synthetic routes for Methyl 2-(azetidin-3-yloxy)acetate hydrochloride, and what key reaction conditions optimize yield?
The synthesis typically involves a multi-step process:
- Aza-Michael Addition : (N-Boc-azetidin-3-ylidene)acetate reacts with NH-heterocycles under DBU catalysis to form 3-substituted azetidines .
- Hydrochloride Formation : The free base is treated with HCl to improve solubility and stability for biological studies . Key conditions include temperature control (20–25°C), anhydrous solvents, and stoichiometric optimization of reagents. Yield optimization relies on monitoring reaction progress via TLC or HPLC .
Q. How does the hydrochloride salt form enhance the compound’s applicability in biological assays?
The hydrochloride salt improves aqueous solubility, critical for in vitro assays (e.g., receptor binding studies). Analytical techniques like NMR and mass spectrometry confirm salt formation and purity . Stability studies (e.g., TGA/DSC) validate its robustness under physiological pH (6.8–7.4) and storage conditions (2–8°C) .
Q. What structural features of Methyl 2-(azetidin-3-yloxy)acetate hydrochloride enable its role as a synthetic intermediate?
- Azetidine Ring : A strained four-membered nitrogen heterocycle that enhances reactivity in ring-opening or functionalization reactions .
- Ester Group : Allows hydrolysis to carboxylic acids or transesterification, enabling diversification into prodrugs or bioactive analogs . X-ray crystallography (using SHELX programs) confirms stereochemistry and hydrogen-bonding patterns critical for target interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity data between synthetic batches?
Discrepancies often arise from residual solvents or unreacted intermediates. Methodologies include:
- Analytical Cross-Validation : Combine HPLC (for purity), NMR (structural confirmation), and elemental analysis (C/H/N ratios) .
- Process Optimization : Adjust recrystallization solvents (e.g., ethanol/water mixtures) or employ column chromatography for challenging impurities .
Q. What computational strategies predict the compound’s reactivity in novel reaction environments?
- DFT Calculations : Model transition states for aza-Michael additions or ester hydrolysis to predict regioselectivity .
- Molecular Dynamics Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) to guide solvent selection . Software like Gaussian or ORCA paired with crystallographic data from SHELXL refines accuracy .
Q. How does modifying the azetidine or ester moiety impact structure-activity relationships (SAR) in drug discovery?
- Azetidine Modifications : Introducing methyl groups (e.g., 2-methylazetidine) alters ring strain, affecting binding affinity to targets like GPCRs .
- Ester Hydrolysis : Replacing the methyl ester with tert-butyl enhances metabolic stability, as shown in pharmacokinetic studies of analogs . SAR tables comparing IC50 values and LogP changes guide lead optimization .
Q. What experimental protocols ensure stability during long-term storage of the hydrochloride salt?
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC .
- Lyophilization : For hygroscopic batches, lyophilization reduces water content (<0.5% by Karl Fischer titration) . Argon-atmosphere storage in amber vials minimizes oxidation and photodegradation .
Methodological Notes
- Data Sources : Prioritize PubChem, CAS Common Chemistry, and peer-reviewed journals (e.g., synthesis protocols from Organic Process Research & Development) .
- Safety Protocols : Follow OSHA/GHS guidelines for handling hydrochloride salts, including PPE (nitrile gloves, fume hoods) and spill management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
